molecular formula C8H14O3 B1332390 1,4-Dioxaspiro[4.5]decan-6-ol CAS No. 78881-14-8

1,4-Dioxaspiro[4.5]decan-6-ol

Cat. No.: B1332390
CAS No.: 78881-14-8
M. Wt: 158.19 g/mol
InChI Key: ULFJQQOXMQRFTN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-ol is a chemical compound with the molecular formula C8H14O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-6-ol can be synthesized through several methods. One common approach involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ethylene ketal. This intermediate is then subjected to hydrazone formation and iodination, followed by aminocarbonylation using a palladium-phosphine precatalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction might produce alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]decane: Similar in structure but with a different ring size.

    1,4-Dioxaspiro[4.5]decan-8-ol: Another spiro compound with a hydroxyl group at a different position.

    1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative of the compound.

Uniqueness

1,4-Dioxaspiro[4.5]decan-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJQQOXMQRFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340787
Record name 1,4-Dioxaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78881-14-8
Record name 1,4-Dioxaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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